molecular formula C6H5N3O3 B3047862 5-Nitronicotinamide CAS No. 1462-88-0

5-Nitronicotinamide

Cat. No.: B3047862
CAS No.: 1462-88-0
M. Wt: 167.12 g/mol
InChI Key: NRIRFQSGTYJBCX-UHFFFAOYSA-N
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Description

5-Nitronicotinamide is a chemical compound derived from nicotinamide, characterized by the presence of a nitro group at the 5-position of the pyridine ring.

Scientific Research Applications

5-Nitronicotinamide has several scientific research applications:

Safety and Hazards

5-Nitronicotinamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Nitronicotinamide, like its parent compound nicotinamide, is likely to play a role in various biochemical reactions. Nicotinamide is known to be involved in redox reactions and energy production in cells . It also influences DNA repair and cellular stress responses . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules, influencing these biochemical processes.

Cellular Effects

The specific cellular effects of this compound are not well-studied. Given its structural similarity to nicotinamide, it may influence cell function in similar ways. Nicotinamide has been shown to impact cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet fully understood. Based on its structural similarity to nicotinamide, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as nicotinamide, given their structural similarity. Nicotinamide is a key player in NAD+ synthesis, contributing to redox reactions and energy production in cells . It is plausible that this compound could interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitronicotinamide can be synthesized from 5-bromonicotinoyl chloride through a series of reactions. The process involves treatment with ammonia, followed by oxidation using fuming sulfuric acid and 30% hydrogen peroxide . Another method involves the cyclocondensation of nitroacetone, ethyl orthoformate, and enamines, leading to the formation of 3-cyano-5-nitropyridines, which are then hydrolyzed to yield 5-nitronicotinamides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Nitronicotinamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Nitronicotinamide
  • 4-Nitronicotinamide
  • 6-Nitronicotinamide

Comparison: 5-Nitronicotinamide is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogues, this compound has shown significant anticoccidial activity, making it a promising candidate for further research and development .

Properties

IUPAC Name

5-nitropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIRFQSGTYJBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535092
Record name 5-Nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-88-0
Record name 5-Nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-nitronicotinamide and its analogs in anticoccidial research?

A1: this compound emerged as a promising lead compound in the search for effective anticoccidial agents. Studies demonstrated its activity against Eimeria tenella, a parasitic protozoan responsible for coccidiosis in poultry . This finding spurred further research into synthesizing and evaluating various analogs to optimize anticoccidial activity.

Q2: How does the structure of this compound relate to its anticoccidial activity?

A2: Research into structure-activity relationships (SAR) revealed key structural features impacting this compound's efficacy. For instance, the presence of the nitro group at the 5-position of the nicotinamide ring was crucial for activity . Modifications at the 2-position with methyl or 4-methyl substituents retained activity, while a 6-methyl substitution abolished it, highlighting the importance of specific positions for target interaction . Additionally, N-alkylation, N-acylation with aliphatic or aromatic groups, and N-heterocyclic acyl derivatives of this compound and its 2-methyl analog demonstrated varying degrees of anticoccidial activity .

Q3: Beyond this compound, were other nitropyridinecarboxamides explored for anticoccidial activity?

A3: Yes, researchers investigated a range of nitropyridinecarboxamides, isomers of this compound, for their potential against Eimeria tenella . This exploration revealed that 2-nitro and 3-nitro substituted pyridinecarboxamides exhibited activity, while 4-nitro derivatives did not, suggesting specific positional requirements for anticoccidial action within this class of compounds .

Q4: Are there established methods for synthesizing this compound and its related compounds?

A4: Several synthetic routes for this compound and its analogs have been reported. One approach involves the reaction of 5-bromonicotinoyl chloride with ammonia, followed by oxidation with fuming sulfuric acid and hydrogen peroxide . Alternatively, 2-chloro-3-cyano-5-nitropyridine can serve as a versatile intermediate for generating various 2-substituted 5-nitronicotinamides . Furthermore, researchers have explored cyclocondensation reactions involving nitrocarbonyl compounds to synthesize 5-nitronicotinic acid nitriles, which can be further converted to the corresponding amides .

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